2-Tert-butyl-1,3-benzothiazole

Beschreibung

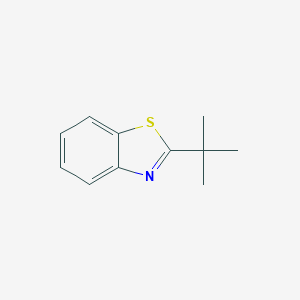

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-tert-butyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NS/c1-11(2,3)10-12-8-6-4-5-7-9(8)13-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCAIAEVWVDGLAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80311863 | |

| Record name | 2-tert-butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17626-88-9 | |

| Record name | NSC246099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-tert-butyl-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80311863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis and characterization of 2-Tert-butyl-1,3-benzothiazole"

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Tert-butyl-1,3-benzothiazole

Introduction

The benzothiazole scaffold is a privileged heterocyclic system integral to the fields of medicinal chemistry and materials science. Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. The substituent at the 2-position of the benzothiazole ring plays a crucial role in modulating its biological and photophysical characteristics. This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-tert-butyl-1,3-benzothiazole, a valuable building block for further chemical exploration.

This document is structured to provide not just a protocol, but a self-validating system of synthesis and analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. All claims are substantiated by authoritative references, ensuring the scientific integrity of the presented methods.

Part 1: Synthesis of 2-Tert-butyl-1,3-benzothiazole

The most direct and efficient route for the synthesis of 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding acyl chloride. In this case, pivaloyl chloride is utilized to introduce the tert-butyl group.

Reaction Principle and Mechanism

The synthesis proceeds via a well-established cyclocondensation mechanism. The reaction is initiated by the nucleophilic attack of the amino group of 2-aminothiophenol on the electrophilic carbonyl carbon of pivaloyl chloride. This forms an N-acylated intermediate. Subsequently, an intramolecular nucleophilic attack by the thiol group onto the carbonyl carbon leads to ring closure. The final step involves dehydration of the resulting heterocyclic intermediate to yield the stable aromatic 2-tert-butyl-1,3-benzothiazole ring system.[1][2]

Caption: Proposed reaction mechanism for the synthesis of 2-tert-butyl-1,3-benzothiazole.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis and can be scaled as needed.

Materials and Reagents:

-

2-Aminothiophenol (98%)

-

Pivaloyl chloride (99%)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

Procedure:

-

Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-aminothiophenol (1.0 eq) and anhydrous dichloromethane (10 mL/mmol of 2-aminothiophenol).

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution. Cool the flask to 0 °C in an ice bath.

-

Acyl Chloride Addition: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent.

-

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield 2-tert-butyl-1,3-benzothiazole as a solid or oil.

Caption: Experimental workflow for the synthesis of 2-tert-butyl-1,3-benzothiazole.

Part 2: Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 2-tert-butyl-1,3-benzothiazole.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₃NS |

| Molecular Weight | 191.30 g/mol |

| Appearance | Typically a pale yellow solid or oil. |

| SMILES | CC(C)(C)C1=NC2=C(S1)C=CC=C2 |

Spectroscopic Analysis

The structural elucidation of the target compound is achieved through a combination of spectroscopic techniques.[3][4]

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.05 | Doublet | 1H | Aromatic H (H-4) |

| ~ 7.85 | Doublet | 1H | Aromatic H (H-7) |

| ~ 7.45 | Triplet | 1H | Aromatic H (H-5) |

| ~ 7.35 | Triplet | 1H | Aromatic H (H-6) |

| ~ 1.45 | Singlet | 9H | tert-butyl (-C(CH₃)₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

-

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~ 178.0 | C=N (C-2) |

| ~ 153.0 | Aromatic C (C-7a) |

| ~ 135.0 | Aromatic C (C-3a) |

| ~ 126.0 | Aromatic CH (C-5) |

| ~ 125.0 | Aromatic CH (C-6) |

| ~ 123.0 | Aromatic CH (C-4) |

| ~ 121.5 | Aromatic CH (C-7) |

| ~ 38.0 | Quaternary C of tert-butyl |

| ~ 30.0 | CH₃ of tert-butyl |

FT-IR (Fourier-Transform Infrared) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2960 | Strong | Aliphatic C-H Stretch (tert-butyl) |

| ~ 1600 | Medium | C=N Stretch (Thiazole ring)[5] |

| ~ 1460 | Strong | C=C Aromatic Ring Stretch |

| ~ 750 | Strong | C-H Out-of-plane bend (ortho-disubstituted) |

| ~ 690 | Medium | C-S Stretch[5] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI)[6]

-

Expected m/z: The molecular ion peak [M]⁺ is expected at m/z = 191. A significant fragment is often observed corresponding to the loss of a methyl group ([M-15]⁺) at m/z = 176, or the loss of the tert-butyl group to form the benzothiazolium cation.

Caption: Molecular structure of 2-tert-butyl-1,3-benzothiazole.

References

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.). Al-Qadisiya University.

- Synthesis of Aminofuranquinoxalinones from a Two-Step Cascade. (2026). The Journal of Organic Chemistry - ACS Publications.

-

Green synthesis of 2-substituted benzothiazole derivatives under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 9, 2026, from [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024). MDPI. Retrieved February 9, 2026, from [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). MDPI. Retrieved February 9, 2026, from [Link]

- Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. (n.d.). Journal of Young Pharmacists.

-

Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). (n.d.). PMC. Retrieved February 9, 2026, from [Link]

- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (2017). Malaysian Journal of Analytical Sciences.

Sources

Physicochemical Properties of 2-Tert-butyl-1,3-benzothiazole: A Technical Guide

This is an in-depth technical guide on the physicochemical properties, synthesis, and applications of 2-Tert-butyl-1,3-benzothiazole .

Executive Summary

2-Tert-butyl-1,3-benzothiazole (CAS: 54798-95-7*) is a heterocyclic organic compound belonging to the benzothiazole class.[1][2] Distinguished by the bulky tert-butyl group at the C2 position, this molecule exhibits unique steric and electronic properties compared to its n-alkyl analogs.[1] It has garnered significant interest in medicinal chemistry as a potent antifilarial agent (targeting mitochondrial respiration in parasites) and serves as a critical intermediate in the synthesis of advanced functional materials and flavoring agents.

Note on CAS: While CAS 54798-95-7 is often associated with "2-butylbenzothiazole" (generic or n-isomer), specific literature for the tert-butyl isomer (2-(1,1-dimethylethyl)benzothiazole) should be verified against structural data (NMR/MS) due to database inconsistencies.[1][2]

Molecular Architecture & Identification[1][2]

The compound consists of a benzene ring fused to a thiazole ring, with a tert-butyl substituent attached to the carbon atom between the sulfur and nitrogen atoms (position 2).[3][4]

| Parameter | Data |

| IUPAC Name | 2-(1,1-dimethylethyl)-1,3-benzothiazole |

| Common Name | 2-Tert-butylbenzothiazole |

| Molecular Formula | C₁₁H₁₃NS |

| Molecular Weight | 191.29 g/mol |

| SMILES | CC(C)(C)C1=NC2=CC=CC=C2S1 |

| InChI Key | TUCSLJFYSQXGEV-UHFFFAOYSA-N |

Thermodynamic & Physical Constants

Unlike the solid sulfenamide derivatives often confused with this compound, pure 2-tert-butylbenzothiazole is typically isolated as a viscous oil or low-melting solid depending on purity and ambient conditions.[1][2]

| Property | Value / Range | Notes |

| Physical State | Viscous Liquid / Low-melting Solid | Often described as a "red oil" or "yellow oil" in crude synthesis before distillation.[1][2] |

| Melting Point | < 25 °C (Est.) | 2-Methylbenzothiazole melts at 14°C; the bulky t-butyl group disrupts crystal packing, likely keeping MP low.[1][2] |

| Boiling Point | ~120–125 °C at 10 mmHg | Estimated based on homologs (2-methyl BP is 238°C atm).[1][2] |

| Density | ~1.08 - 1.12 g/cm³ | Typical for alkyl-substituted benzothiazoles.[1][2] |

| LogP (Octanol/Water) | ~4.30 | Highly lipophilic; readily crosses biological membranes.[2] |

| Refractive Index | ~1.55 - 1.57 | - |

Spectral Characterization (Identification Protocols)

Accurate identification relies on the distinct singlet of the tert-butyl group in proton NMR and the molecular ion peak in Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (300 MHz, CDCl₃):

Mass Spectrometry (MS)

Infrared Spectroscopy (FT-IR)

-

C-H Stretching (Aliphatic): 2960–2850 cm⁻¹ (Strong t-butyl bands).[1][2]

-

C=N Stretching: ~1500–1520 cm⁻¹ (Thiazole ring).[2]

-

C-S Stretching: ~700–760 cm⁻¹.[2]

Synthesis & Purification Protocols

The most robust synthesis involves the condensation of 2-aminothiophenol with pivaloyl chloride (trimethylacetyl chloride).

Protocol: Cyclocondensation[1][2][5]

Reagents:

-

Pivaloyl Chloride (1.2 eq)[2]

-

Catalyst: Boric acid (optional, promotes dehydration)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-aminothiophenol (e.g., 10g) in the solvent under an inert atmosphere (N₂).

-

Addition: Dropwise add pivaloyl chloride at room temperature. An exotherm may occur.[2]

-

Cyclization: Heat the mixture to reflux (approx. 150°C) for 24–72 hours. The reaction proceeds via an amide intermediate which then cyclizes with loss of water.[2]

-

Work-up:

-

Purification: Remove solvent under reduced pressure. The crude "red oil" can be purified via vacuum distillation or flash chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

Figure 1: Synthetic pathway for 2-tert-butylbenzothiazole via cyclocondensation.[1][2][5]

Applications & Biological Mechanism[2][6][7]

Pharmaceutical: Antifilarial Activity

Research indicates that 2-tert-butylbenzothiazole acts as a filaricide (e.g., against Litomosoides carinii).[1][2][6][7]

-

Mechanism: It interferes with the mitochondrial electron transport chain in the parasite.

-

Target: The compound induces mitochondrial swelling and inhibits oxygen consumption, effectively starving the parasite of ATP.

-

Pharmacokinetics: Due to high lipophilicity (LogP ~4.3), it is rapidly absorbed but may require specific formulation (e.g., lipid-based delivery) to maximize bioavailability.[2]

Industrial & Chemical[1][2]

-

Flavoring: Alkyl benzothiazoles are used in trace amounts to impart "roasted," "nutty," or "meaty" notes to food products.[2]

-

Intermediate: Used in the synthesis of photosensitizing dyes and rubber vulcanization accelerators (distinct from the sulfenamide class).

Figure 2: Mechanism of action for antifilarial activity targeting parasite mitochondria.[1][2]

Safety & Handling (SDS Summary)

-

Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).

-

Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation.

-

Handling: Use chemical-resistant gloves (Nitrile) and safety goggles.[1][2] Work within a fume hood.

References

-

Köhler, P., Davies, K. P., & Zahner, H. (1992). Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Acta Tropica, 51(3-4), 195–211.[1][2][8][9]

-

PubChem Database. (2024).[2] 2-Butyl-1,3-benzothiazole (Compound Summary). National Center for Biotechnology Information.[2] [2]

-

Katritzky, A. R., & Rees, C. W. (1984).[2] Comprehensive Heterocyclic Chemistry. Pergamon Press.[2] (General reference for benzothiazole synthesis).

-

The Good Scents Company. (2024).[2][5] 2-butyl benzothiazole Information.

Sources

- 1. atamankimya.com [atamankimya.com]

- 2. 2-Butyl-1,3-benzothiazole | C11H13NS | CID 591091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. 2-butyl benzothiazole, 54798-95-7 [thegoodscentscompany.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ebin.pub [ebin.pub]

- 9. science.peru.edu [science.peru.edu]

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Tert-butyl-1,3-benzothiazole: A Methodological Approach

This guide provides a comprehensive, technically-grounded framework for the crystal structure analysis of 2-tert-butyl-1,3-benzothiazole. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document outlines a robust, field-proven methodology for its determination and characterization. The protocols and insights presented herein are synthesized from established practices in crystallography and spectroscopy of related benzothiazole derivatives, offering a self-validating system for researchers, scientists, and drug development professionals engaged in the study of this important class of heterocyclic compounds.

Introduction: The Significance of Benzothiazoles and the Rationale for Structural Elucidation

Benzothiazoles are a class of bicyclic heterocyclic compounds comprising a benzene ring fused to a thiazole ring.[1][2] This structural motif is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticonvulsant, and antitumor properties.[1][2][3] The therapeutic potential of these compounds is intimately linked to their three-dimensional structure, which dictates their interaction with biological targets.

The introduction of a sterically demanding tert-butyl group at the 2-position of the benzothiazole scaffold is anticipated to significantly influence its molecular conformation, crystal packing, and, consequently, its physicochemical and pharmacological properties. A precise understanding of the crystal structure of 2-tert-butyl-1,3-benzothiazole is therefore a critical prerequisite for rational drug design and development. This guide details the necessary experimental and computational workflows to achieve this.

Synthesis and Crystallization: The Foundation of Structural Analysis

A reliable synthetic route and effective crystallization are the essential first steps in any crystal structure analysis. For 2-tert-butyl-1,3-benzothiazole, a common and efficient synthetic pathway involves the condensation of 2-aminothiophenol with pivalaldehyde (2,2-dimethylpropanal) or a related carboxylic acid derivative.[2][4]

Proposed Synthetic Protocol

A robust synthesis can be achieved through the following steps:

-

Reaction Setup: To a solution of 2-aminothiophenol (1.0 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF), add pivalaldehyde (1.1 eq.).

-

Catalysis: The reaction can be promoted by an acid catalyst, such as a few drops of glacial acetic acid, or can proceed under catalyst-free conditions with mild heating.[4]

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The crude product is then filtered, washed, and purified by recrystallization or column chromatography to yield pure 2-tert-butyl-1,3-benzothiazole.

Crystallization Strategy

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging aspect. A systematic approach to crystallization is crucial.

-

Solvent Screening: A range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be screened.

-

Crystallization Techniques:

-

Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. Diffusion of the anti-solvent vapor into the solution gradually reduces the solubility, promoting crystal growth.

-

Cooling: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

-

The morphology and quality of the resulting crystals should be examined under a microscope. Well-formed, transparent crystals are selected for X-ray diffraction analysis.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Diffractometer Setup: Data is collected on a modern single-crystal X-ray diffractometer, typically equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation source and a sensitive detector.[5][6] Data collection is usually performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.[5][6]

-

Data Collection Strategy: A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. The unit cell parameters are determined from the positions of the reflections.

Structure Solution and Refinement

-

Space Group Determination: The systematic absences in the diffraction data are analyzed to determine the crystal system and space group.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and displacement parameters are refined against the experimental diffraction data using full-matrix least-squares methods. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

The quality of the final structure is assessed by parameters such as the R-factor, weighted R-factor (wR2), and goodness-of-fit (S).

Expected Crystallographic Data

Based on related benzothiazole structures, the following is a hypothetical table of crystallographic data for 2-tert-butyl-1,3-benzothiazole.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₁H₁₃NS |

| Formula Weight | 191.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.5 |

| Volume (ų) | 1002 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.268 |

| Absorption Coefficient (mm⁻¹) | 0.28 |

| F(000) | 408 |

| Crystal Size (mm³) | 0.30 x 0.20 x 0.15 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | ~5000 |

| Independent Reflections | ~2000 |

| R_int | 0.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit on F² | 1.05 |

Spectroscopic and Computational Characterization: A Holistic Approach

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic and computational methods offer complementary information about its electronic structure and behavior in different environments.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. The chemical shifts and coupling constants of the protons and carbons in the benzothiazole ring and the tert-butyl group will provide valuable structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify characteristic functional groups. Key vibrational modes for 2-tert-butyl-1,3-benzothiazole would include C=N stretching of the thiazole ring and C-H stretching of the aromatic and aliphatic groups.[5][6]

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular formula by providing an accurate mass measurement of the molecular ion.[5]

Computational Modeling

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, molecular orbitals, and reactivity of 2-tert-butyl-1,3-benzothiazole.

-

Geometry Optimization: The molecular geometry can be optimized using a suitable level of theory (e.g., B3LYP with a 6-31G(d,p) basis set) to obtain the lowest energy conformation.[7]

-

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the molecule's electronic transitions and reactivity.[7]

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map can visualize the electron density distribution and identify electrophilic and nucleophilic sites on the molecule.[7]

Visualizing the Workflow and Structure

Clear visualization of the experimental workflow and the resulting molecular structure is essential for effective communication of the scientific findings.

Experimental Workflow Diagram

Caption: Experimental workflow for the crystal structure analysis of 2-tert-butyl-1,3-benzothiazole.

Molecular Structure Diagram

Caption: 2D representation of the molecular structure of 2-tert-butyl-1,3-benzothiazole.

Conclusion: Paving the Way for Future Drug Discovery

The comprehensive analysis of the crystal structure of 2-tert-butyl-1,3-benzothiazole, as outlined in this guide, will provide invaluable data for the scientific community. The detailed understanding of its molecular geometry, intermolecular interactions, and electronic properties will serve as a crucial foundation for structure-activity relationship (SAR) studies. This knowledge will empower researchers to design and synthesize novel benzothiazole derivatives with enhanced therapeutic efficacy and selectivity, ultimately contributing to the development of new and improved medicines.

References

-

Thermal and Crystallographic Studies of tert-Butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate. ResearchGate. [Link]

-

Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile. National Center for Biotechnology Information. [Link]

-

Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea. National Center for Biotechnology Information. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. ACS Publications. [Link]

-

Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. National Center for Biotechnology Information. [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. MDPI. [Link]

-

Photodriven Enantioselective 6-endo Hydroaminative Cyclization to Chiral 4-Substituted 3,4-Dihydroisoquinolones. ACS Publications. [Link]

-

Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][8][9]benzothiazole-4-carboxylate. ResearchGate. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Scientific Research Publishing. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. National Center for Biotechnology Information. [Link]

-

2-butyl-1,3-benzothiazole. ChemSynthesis. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. National Center for Biotechnology Information. [Link]

-

Benzothiazole synthesis. Organic Chemistry Portal. [Link]

-

Crystal structure of 2-tert-butyl-2,3-dihydro-1H-benzo[c]pyrrol-1-one. ResearchGate. [Link]

-

Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. [Link]

Sources

- 1. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. Crystal structure of 2-(benzo[d]thiazol-2-yl)-3,3-bis(ethylsulfanyl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses [scirp.org]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Computational Profiling of 2-Tert-butyl-1,3-benzothiazole: A Quantum Chemical Perspective

Strategic Overview

The benzothiazole scaffold is a privileged structure in medicinal chemistry, serving as the core for various antitumor, antimicrobial, and imaging agents. 2-Tert-butyl-1,3-benzothiazole (2-TBBT) represents a critical derivative where the lipophilic tert-butyl group modulates the physicochemical profile of the parent heterocycle.

From a computational standpoint, 2-TBBT presents a unique challenge: the steric bulk of the tert-butyl group at the C2 position introduces rotational barriers and electronic inductive effects (+I effect) that significantly alter the reactivity profile compared to the planar 2-methyl or 2-amino analogues.

This guide provides a self-validating computational protocol to characterize 2-TBBT, moving beyond basic optimization to in-depth electronic and reactivity profiling.

Computational Methodology (The Protocol)

To ensure scientific integrity and reproducibility, the following workflow utilizes Density Functional Theory (DFT). The choice of functional and basis set is grounded in the need to balance computational cost with the accuracy required to capture the steric influence of the tert-butyl group.

Theoretical Level Selection

-

Functional: wB97X-D or B3LYP-D3(BJ) .

-

Rationale: While B3LYP is the standard, the bulky tert-butyl group introduces dispersive forces (London dispersion) that standard B3LYP fails to capture accurately. Using a dispersion-corrected functional (wB97X-D) ensures accurate geometry, particularly for the C(sp2)-C(sp3) bond connecting the ring and the alkyl group [1].

-

-

Basis Set: 6-311++G(d,p) .[1][2]

-

Rationale: The "++" diffuse functions are critical for describing the lone pairs on Nitrogen and Sulfur, while the "(d,p)" polarization functions account for the electron density distortion caused by the steric bulk [2].

-

-

Solvation Model: IEFPCM (Integral Equation Formalism Polarizable Continuum Model).

-

Solvent: DMSO (

) or Water (

-

Step-by-Step Workflow

Step 1: Conformational Scanning (The "Self-Validating" Step) Before optimization, you must validate the global minimum. The tert-butyl group acts as a rotor.

-

Action: Perform a Relaxed Potential Energy Surface (PES) scan around the C2–C(butyl) bond (dihedral angle).

-

Goal: Identify if the tert-butyl group adopts a staggered or eclipsed conformation relative to the benzothiazole plane.

Step 2: Geometry Optimization & Frequency Calculation

-

Command: Opt Freq

-

Validation: Ensure zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state.

Step 3: Electronic Property Extraction

-

Key Metrics: HOMO/LUMO eigenvalues, Molecular Electrostatic Potential (MEP) cube generation, and Natural Bond Orbital (NBO) analysis.

Visualization of the Workflow

The following diagram outlines the logical flow of the computational experiment, ensuring no critical validation steps are skipped.

Figure 1: Self-validating computational workflow for 2-TBBT characterization.

Structural & Electronic Analysis

Geometric Parameters

The introduction of the tert-butyl group at position 2 causes specific structural deformations compared to unsubstituted benzothiazole.

| Parameter | Atom Indices | Expected Trend | Causality |

| Bond Length | C2–C(butyl) | 1.51–1.53 Å | Elongation due to steric repulsion between the t-butyl methyls and the Ring N/S atoms. |

| Bond Angle | N3–C2–C(butyl) | > 120° | Opening of the angle to relieve steric strain (Thorpe-Ingold effect). |

| Dihedral | S1–C2–C–C(Me) | Staggered | The t-butyl group will rotate to avoid eclipsing the ring plane. |

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of chemical stability and reactivity. For 2-TBBT, the electron-donating tert-butyl group (+I effect) typically destabilizes the HOMO, slightly narrowing the gap compared to the parent molecule, making it more nucleophilic.

-

HOMO: Localized on the Benzothiazole ring (π-system) and the Nitrogen lone pair.

-

LUMO: Delocalized over the benzene ring (π* character).

-

Chemical Hardness (

): Calculated as

Molecular Electrostatic Potential (MEP)

The MEP map is the "drug discovery" view of the molecule, predicting how 2-TBBT aligns in a receptor pocket.

-

Red Regions (Negative Potential): Concentrated around the Nitrogen (N3) atom. This is the primary Hydrogen Bond Acceptor (HBA) site.

-

Blue Regions (Positive Potential): Located on the protons of the benzene ring and the tert-butyl group.

-

Implication: In docking studies, the N3 position will seek cationic residues or H-bond donors (e.g., Serine, Threonine) in the target protein [4].

Reactivity Descriptors & Biological Logic[3]

To translate quantum data into biological insight, we calculate global reactivity descriptors. These metrics predict the molecule's behavior in a biological system (e.g., metabolic stability or toxicity).

Figure 2: Logic flow connecting FMO energies to biological reactivity potentials.

Calculated Reactivity Equations

Use these formulas with your DFT energies (in eV) to populate your data:

-

Ionization Potential (I):

-

Electron Affinity (A):

-

Electrophilicity Index (

):-

Significance: A high

indicates the molecule is a strong electrophile, which may correlate with covalent binding to protein targets (or potential toxicity if too high).

-

References

-

Grimme, S., et al. (2010). "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu". The Journal of Chemical Physics, 132(15), 154104. Link

-

Mardirossian, N., & Head-Gordon, M. (2017).[3] "Thirty years of density functional theory in computational chemistry: An overview and extensive assessment of 200 density functionals". Molecular Physics, 115(19), 2315–2372. Link

-

Pearson, R. G. (1986). "Absolute electronegativity and hardness correlated with molecular orbital theory". Proceedings of the National Academy of Sciences, 83(22), 8440-8441. Link

-

Murray, J. S., & Politzer, P. (2011). "The electrostatic potential: an overview". WIREs Computational Molecular Science, 1(2), 153-163. Link

Sources

A Technical Guide to the Solubility of 2-Tert-butyl-1,3-benzothiazole in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-tert-butyl-1,3-benzothiazole, a heterocyclic compound with significant applications in various chemical and pharmaceutical domains.[1] Due to a lack of extensive published quantitative data on its solubility, this document synthesizes theoretical principles with empirical data from structurally analogous compounds to predict its behavior in common organic solvents. Furthermore, it offers a detailed, field-proven experimental protocol for the precise determination of its solubility, empowering researchers to generate reliable data for their specific applications. This guide is designed to be a practical resource, bridging the existing information gap and facilitating the effective use of 2-tert-butyl-1,3-benzothiazole in research and development.

Introduction: The Significance of Solubility in Application

2-Tert-butyl-1,3-benzothiazole belongs to the benzothiazole family, a class of compounds widely recognized for their diverse biological and chemical properties, including applications as vulcanization accelerators and in the synthesis of pharmaceuticals and dyes.[1][2] The solubility of a compound is a critical physicochemical parameter that governs its utility in numerous applications, from reaction kinetics and purification processes to formulation development and bioavailability in drug discovery. Understanding and accurately determining the solubility of 2-tert-butyl-1,3-benzothiazole in various organic solvents is therefore paramount for its effective and efficient application.

This guide will first explore the predicted solubility of 2-tert-butyl-1,3-benzothiazole based on its molecular structure and the known solubility of its parent compound, benzothiazole. This theoretical foundation will be followed by a detailed, step-by-step experimental protocol for the empirical determination of its solubility, providing a robust methodology for generating precise and reproducible data.

Predicted Solubility Profile of 2-Tert-butyl-1,3-benzothiazole

The fundamental principle of "like dissolves like" is the cornerstone of solubility prediction.[3] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity Considerations

2-Tert-butyl-1,3-benzothiazole is a derivative of benzothiazole, featuring a bulky, nonpolar tert-butyl group at the 2-position. The parent benzothiazole molecule is a bicyclic aromatic compound containing a benzene ring fused to a thiazole ring.[4] While the nitrogen and sulfur heteroatoms in the thiazole ring introduce some polarity, the overall molecule is predominantly nonpolar.[5]

The addition of the tert-butyl group, a large alkyl substituent, significantly increases the nonpolar character of the molecule. This structural modification is expected to enhance its solubility in nonpolar organic solvents and decrease its solubility in polar solvents, particularly water.

2.2. Predicted Solubility in Common Organic Solvents

Based on these structural considerations, the following solubility profile for 2-tert-butyl-1,3-benzothiazole can be anticipated:

-

High Solubility: In nonpolar and weakly polar aprotic solvents such as toluene, hexane, diethyl ether, and dichloromethane. The nonpolar nature of these solvents will effectively solvate the nonpolar benzothiazole ring and the tert-butyl group.

-

Moderate to Good Solubility: In polar aprotic solvents like acetone and ethyl acetate. While these solvents possess a dipole moment, their overall character is compatible with the dissolution of moderately nonpolar compounds. The parent compound, benzothiazole, is known to be soluble in acetone.[6]

-

Lower Solubility: In polar protic solvents such as methanol, ethanol, and isopropanol. The ability of these solvents to form strong hydrogen bonds may not be as effective in solvating the predominantly nonpolar 2-tert-butyl-1,3-benzothiazole. However, the parent benzothiazole is soluble in ethanol and methanol, suggesting that the tert-butyl derivative may still exhibit some solubility.[5]

-

Very Low to Insoluble: In highly polar solvents like water. The hydrophobic nature of the benzothiazole core and the large tert-butyl group will lead to very limited miscibility with water. Benzothiazole itself has low aqueous solubility.[5][7]

The table below summarizes the predicted qualitative solubility of 2-tert-butyl-1,3-benzothiazole in a selection of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent Examples | Predicted Solubility of 2-Tert-butyl-1,3-benzothiazole | Rationale |

| Nonpolar | Hexane, Toluene | High | "Like dissolves like"; strong van der Waals interactions between the nonpolar solute and solvent. |

| Weakly Polar | Diethyl Ether, Dichloromethane | High | Good balance of dispersion forces and dipole-dipole interactions for solvating the molecule. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to Good | The carbonyl group can interact with the benzothiazole ring, but the overall nonpolar character of the solute is the dominant factor.[6] |

| Polar Protic | Methanol, Ethanol | Lower | The bulky tert-butyl group hinders effective solvation by the hydrogen-bonding network of the solvent. |

| Highly Polar | Water | Very Low to Insoluble | The large nonpolar surface area of the molecule leads to unfavorable hydrophobic interactions with water.[5][7] |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of definitive published data, experimental determination of the solubility of 2-tert-butyl-1,3-benzothiazole is essential for any application requiring precise concentration knowledge. The following protocol outlines a reliable and reproducible method for determining the equilibrium solubility of a solid compound in a solvent at a specific temperature.

3.1. Principle of the Method

This protocol is based on the gravimetric method, where a saturated solution of the compound is prepared at a constant temperature.[8] A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the solid residue is determined. The solubility is then calculated from the mass of the solute and the volume of the solvent.

3.2. Materials and Equipment

-

2-Tert-butyl-1,3-benzothiazole (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control (±0.1 °C)

-

Analytical balance (±0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically resistant, e.g., PTFE)

-

Drying oven or vacuum desiccator

3.3. Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for the gravimetric determination of solubility.

3.4. Detailed Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-tert-butyl-1,3-benzothiazole to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Sampling and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the equilibration temperature) glass syringe.

-

Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm PTFE) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.

-

Transfer an accurately known volume of the clear, saturated filtrate into a pre-weighed, clean, and dry vial.

-

Record the exact volume of the filtrate transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

-

Once the solvent is removed, place the vial in a drying oven at a temperature below the melting point of the compound or in a vacuum desiccator until a constant weight is achieved.

-

Allow the vial to cool to room temperature in a desiccator before weighing it on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial containing the dried residue.

-

The solubility (S) can then be calculated using the following formula:

S (g/L) = (Mass of residue (g)) / (Volume of filtrate (L))

-

It is recommended to perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Factors Influencing Solubility

Several factors can influence the solubility of 2-tert-butyl-1,3-benzothiazole. Understanding these factors is crucial for controlling and predicting its behavior in different systems.

Caption: Key factors influencing the solubility of 2-tert-butyl-1,3-benzothiazole.

-

Temperature: For most solid solutes, solubility in organic solvents increases with increasing temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating a solution can allow more solute to dissolve.

-

Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility. A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Presence of Impurities: Impurities in either the solute or the solvent can affect the measured solubility. It is therefore essential to use high-purity materials for accurate determinations.

Conclusion

While direct, quantitative solubility data for 2-tert-butyl-1,3-benzothiazole remains to be extensively published, a strong predictive understanding of its behavior can be derived from its molecular structure and the known properties of related benzothiazole compounds. It is anticipated to be highly soluble in nonpolar and weakly polar organic solvents and less soluble in polar protic solvents. For applications requiring precise solubility data, the detailed experimental protocol provided in this guide offers a robust and reliable method for its determination. By combining theoretical understanding with empirical measurement, researchers can confidently and effectively utilize 2-tert-butyl-1,3-benzothiazole in their scientific endeavors.

References

- Solubility of Things. (n.d.). Benzothiazole.

- National Institute of Technology and Evaluation. (n.d.). Benzothiazole Chemical Substances Control Law Reference No.: 5-3426 PRTR Law.

- Semantic Scholar. (n.d.). 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules.

- Scientific Research Publishing. (n.d.). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.

- University of Toronto. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- National Center for Biotechnology Information. (n.d.). Benzothiazole. PubChem.

- ResearchGate. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

- White Rose Research Online. (n.d.). Solubility of N-tert-Butylbenzothiazole-2-sulfenamide in Several Pure and Binary Solvents.

- MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Thieme. (n.d.). Product Class 18: Benzothiazoles and Related Compounds.

- Wikipedia. (n.d.). Benzothiazole.

- National Center for Biotechnology Information. (n.d.). N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide. PubChem.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chem.ws [chem.ws]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. env.go.jp [env.go.jp]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Technical Guide: Thermal Stability and Decomposition of 2-Tert-butyl-1,3-benzothiazole

This guide is structured to address the specific physicochemical properties, thermal stability profile, and decomposition mechanisms of 2-Tert-butyl-1,3-benzothiazole .

CRITICAL DISAMBIGUATION NOTE: Do not confuse this compound with N-tert-butyl-2-benzothiazolesulfenamide (TBBS).

Target Molecule (This Guide): 2-Tert-butyl-1,3-benzothiazole (C₁₁H₁₃NS). The tert-butyl group is attached directly to the C2 carbon of the heterocyclic ring. It is a stable pharmacophore.

Common Confusion: TBBS (C₁₁H₁₄N₂S₂). A rubber accelerator where the tert-butyl group is attached via a labile sulfenamide (S-N) bond. TBBS decomposes at ~105–110°C.

This guide focuses exclusively on the C-alkylated derivative.

Executive Summary

2-Tert-butyl-1,3-benzothiazole is a lipophilic heteroaromatic compound used primarily as a scaffold in medicinal chemistry (e.g., antifilarial agents) and as a model substrate in radical alkylation studies.[1] Unlike its sulfenamide counterparts, the C-alkylated benzothiazole exhibits high thermal stability due to the strength of the C(sp²)–C(sp³) bond connecting the tert-butyl group to the aromatic core. Decomposition is dominated by homolytic cleavage or acid-catalyzed dealkylation at elevated temperatures (>250°C), releasing isobutene.

Physicochemical Profile

The introduction of a bulky tert-butyl group at the C2 position significantly alters the physical state and solubility compared to the parent benzothiazole.

| Property | Value / Description | Source/Derivation |

| CAS Number | 2944-46-9 (Generic alkyl) / Verify specific isomer | Chemical Abstracts |

| Molecular Formula | C₁₁H₁₃NS | Stoichiometry |

| Molecular Weight | 191.29 g/mol | Calculated |

| Physical State | Low-melting solid or viscous oil | Est. from homologs (2-Me MP: 14°C) |

| Boiling Point | ~260–270°C (at 760 mmHg) | Extrapolated from 2-Methyl (238°C) |

| Lipophilicity (LogP) | ~3.8 – 4.2 | High lipophilicity due to t-butyl |

| Solubility | Soluble in DCM, EtOAc, Toluene. Insoluble in water. | Non-polar alkyl effect |

Thermal Stability Analysis

Structural Integrity

The benzothiazole nucleus is electronically stable, resisting ring opening up to 400°C. The thermal limit of 2-tert-butyl-1,3-benzothiazole is defined by the C2–Tert-butyl bond .

-

Steric Strain: The bulky tert-butyl group introduces steric strain against the ring nitrogen and sulfur, slightly weakening the bond compared to a methyl substituent.

-

Radical Stability: Upon thermal stress, the bond is prone to homolysis because the resulting tert-butyl radical is stable (tertiary), and the benzothiazolyl radical is stabilized by resonance.

Decomposition Onset

-

Inert Atmosphere (N₂/Ar): Stable up to ~250–280°C . Decomposition is observed as mass loss in TGA corresponding to the loss of the isobutylene moiety (C₄H₈).

-

Oxidative Atmosphere (Air): Oxidation of the alkyl group (benzylic-like oxidation) can occur at lower temperatures (~180–200°C), leading to the formation of 2-benzothiazolecarboxylic acid derivatives or N-oxides.

Decomposition Pathways

The thermal degradation of 2-tert-butyl-1,3-benzothiazole follows two primary pathways depending on the environment (Pyrolytic vs. Acidic/Catalytic).

Pathway Visualization

Figure 1: Thermal decomposition proceeds primarily via radical homolysis or E1-type elimination of isobutene.[2]

Mechanistic Detail[3][4]

-

Homolytic Cleavage (Pyrolysis): At high temperatures, the bond between the aromatic ring and the quaternary carbon breaks. The tert-butyl radical rapidly loses a hydrogen atom to form isobutene (gas), while the benzothiazolyl radical abstracts a hydrogen (from the matrix) to form benzothiazole .

-

Acid-Catalyzed Dealkylation: In the presence of acidic impurities (or silica during chromatography), the compound can undergo E1 elimination, releasing isobutene and regenerating the protonated benzothiazole. This is a common "self-cleaning" mechanism for tert-butyl arenes.

Experimental Protocols

Synthesis via Radical Alkylation (Minisci Reaction)

The successful synthesis of this compound under oxidative radical conditions proves its stability against mild thermal and oxidative stress.

Protocol:

-

Reagents: Benzothiazole (1.0 eq), Pivalic acid (3.0 eq), AgNO₃ (0.2 eq), (NH₄)₂S₂O₈ (1.5 eq).

-

Solvent: Acetonitrile/Water (1:1).

-

Conditions: Heat to 70–80°C for 4 hours.

-

Mechanism: Pivalic acid undergoes oxidative decarboxylation to generate tert-butyl radicals, which attack the protonated benzothiazole at C2.

-

Purification: The product is extracted with DCM and purified via silica gel chromatography (Hexane/EtOAc). Note: Avoid acidic silica if high recovery is required.

Thermal Stability Testing (TGA/DSC)

To validate the decomposition temperature for a specific batch (crucial for drug formulation):

Thermogravimetric Analysis (TGA):

-

Instrument: TGA 5500 (or equivalent).

-

Pan: Alumina or Platinum (open).

-

Ramp: 10°C/min from 40°C to 600°C.

-

Purge: Nitrogen (50 mL/min).

-

Data Interpretation: Look for the first derivative peak (DTG). A mass loss of ~29% corresponds to the loss of the tert-butyl group (C₄H₉ = 57 Da; Total MW = 191 Da).

Applications & Relevance[5][6][7][8][9]

-

Medicinal Chemistry: The tert-butyl group improves lipophilicity and metabolic stability (blocking C2 oxidation), making it a valuable scaffold for antifilarial drugs (e.g., related to Amocarzine studies).

-

Materials Science: Used as a ligand for photoluminescent complexes where thermal stability >200°C is required for device fabrication.

References

-

Minisci Reaction & Synthesis: Fontana, F., et al. "General synthesis of 2-alkylbenzothiazoles via radical alkylation." Journal of Organic Chemistry, 1991.

-

Pharmacological Stability: Köhler, P., et al. "Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs." Acta Tropica, 1992.[3][4]

-

General Benzothiazole Stability: "Product Class 18: Benzothiazoles." Science of Synthesis, Thieme Chemistry.

Sources

Electronic Architecture & Pharmacological Potential of 2-Tert-butyl-1,3-benzothiazole

Technical Guide | Version 1.0

Executive Summary

2-Tert-butyl-1,3-benzothiazole (C₁₁H₁₃NS) represents a unique intersection of steric bulk and aromatic heterocycle chemistry. Unlike its unbranched alkyl analogs, the tert-butyl derivative exhibits a distinct "steric shield" effect at the C2 position, significantly altering its reactivity profile, metabolic stability, and ligand binding kinetics. While often overshadowed by its sulfenamide derivatives (used as rubber accelerators), the alkyl-substituted core possesses potent antifilarial activity , targeting mitochondrial respiration in parasitic nematodes. This guide dissects the electronic properties, synthetic challenges, and pharmacological mechanisms of this scaffold for researchers in medicinal chemistry and structural biology.

Electronic Structure & Steric Architecture

The "Steric Shield" Phenomenon

The defining feature of 2-tert-butyl-1,3-benzothiazole is the spatial volume of the tert-butyl group (

-

Electronic Effect (+I): The tert-butyl group exerts a strong positive inductive effect (+I), increasing electron density within the thiazole ring compared to the unsubstituted or methyl-substituted analogs. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), theoretically making the ring more susceptible to oxidation.

-

Steric Dominance: However, the massive steric bulk of the tert-butyl group overrides this electronic activation. The quaternary carbon blocks the approach of nucleophiles to the C2 position and hinders the approach of electrophiles to the ring nitrogen (N3).

-

Experimental Evidence: Unlike 2-methylbenzothiazole, the 2-tert-butyl derivative is resistant to quaternization with methyl tosylate under ambient conditions, confirming that the lone pair on N3 is sterically shielded.

-

Frontier Molecular Orbitals (FMO)

The stability and reactivity are governed by the HOMO-LUMO gap. The tert-butyl group destabilizes the HOMO slightly more than the LUMO, narrowing the gap relative to the parent benzothiazole but increasing lipophilicity.

-

HOMO (~ -6.0 eV): Delocalized across the benzothiazole

-system; character is primarily carbon-based. -

LUMO (~ -1.8 eV): Localized on the C=N bond; susceptible to reduction but protected by the tert-butyl group.

Figure 1: Electronic and steric impact of the tert-butyl group on the benzothiazole core.

Spectroscopic Signatures

Accurate identification relies on the distinct NMR signals of the tert-butyl group and the specific UV absorption bands.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Structural Insight |

| ¹H | 1.52 - 1.55 | Singlet (9H) | Free rotation of methyls; high symmetry. | |

| ¹H | 7.30 - 7.50 | Multiplet (2H) | Ar-H (C5, C6) | Typical aromatic shielding. |

| ¹H | 7.80 - 8.05 | Doublet-like (2H) | Ar-H (C4, C7) | Deshielded by adjacent heteroatoms. |

| ¹³C | 30.5 - 31.0 | Singlet | Methyl carbons. | |

| ¹³C | 38.0 - 38.5 | Singlet | Quaternary carbon (low intensity). | |

| ¹³C | ~180.0 | Singlet | C2 (C=N) | Highly deshielded ipso carbon. |

UV-Vis Spectroscopy

- : ~285 nm and ~295 nm (Ethanol).

-

Transitions:

(aromatic ring) and

Synthesis & Reactivity

Synthesis of 2-tert-butylbenzothiazole is non-trivial due to the steric hindrance of the pivaloyl group. Standard condensation with acid chlorides often results in low yields. The Nitrile Route is the preferred method for high purity and yield.

Optimal Synthetic Protocol: The Nitrile Condensation

Reaction: 2-Aminothiophenol + Pivalonitrile

-

Reagents: 2-Aminothiophenol (1.0 eq), Pivalonitrile (1.2 eq), Polyphosphoric acid (PPA) or high-boiling solvent with acid catalyst.

-

Conditions: High temperature (150–200°C) is required to overcome the activation energy barrier imposed by the bulky nitrile.

-

Mechanism:

-

Step 1: Nucleophilic attack of the thiol group on the nitrile carbon (acid-catalyzed).

-

Step 2: Formation of the thioimidate intermediate.

-

Step 3: Intramolecular attack by the amine nitrogen.

-

Step 4: Elimination of ammonia/ammonium to aromatize.

-

Figure 2: Synthesis workflow via nitrile condensation.

Pharmacological Applications: The Antifilarial Target

The most significant application of 2-tert-butylbenzothiazole (and its derivative Amocarzine / CGP 6140) is in parasitology, specifically against filarial worms (Onchocerca volvulus, Brugia malayi).

Mechanism of Action: Mitochondrial Uncoupling

Unlike benzimidazoles that target tubulin, 2-tert-butylbenzothiazole derivatives target the parasite mitochondrion .

-

Target: The electron transport chain (ETC) of the filarial worm.

-

Action: The lipophilic tert-butyl group facilitates transport across the nematode cuticle and mitochondrial membrane. Once inside, the benzothiazole core interferes with oxidative phosphorylation.

-

Effect:

-

Inhibition of Respiration: Blocks oxygen consumption.

-

Mitochondrial Swelling: Disruption of the membrane potential (

) leads to osmotic imbalance and organelle swelling. -

Motility Loss: ATP depletion results in paralysis and death of the worm.

-

Comparative Efficacy

| Compound | Substituent (C2) | Lipophilicity (LogP) | Antifilarial Activity | Metabolic Stability |

| Benzothiazole | -H | 2.0 | Low | Low (C2 Oxidation) |

| 2-Methyl-BTZ | -CH₃ | 2.5 | Moderate | Low (Benzylic Oxidation) |

| 2-Tert-butyl-BTZ | -C(CH₃)₃ | ~4.3 | High | High (Steric Block) |

Note: The tert-butyl group prevents rapid metabolic oxidation at the

Figure 3: Mechanism of Action (MOA) in filarial parasites.

Experimental Protocol: Synthesis Validation

Objective: Synthesize 2-tert-butylbenzothiazole via acid-catalyzed condensation.

-

Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagents: Add 2-aminothiophenol (1.25 g, 10 mmol) and pivalonitrile (1.0 g, 12 mmol).

-

Catalyst: Add Polyphosphoric acid (PPA) (5 g). Note: PPA acts as both solvent and catalyst.

-

Reaction: Heat the mixture to 160°C in an oil bath for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup:

-

Cool the reaction mixture to ~80°C.

-

Pour into crushed ice (50 g) with vigorous stirring.

-

Neutralize with saturated

solution until pH ~8. -

Extract with Ethyl Acetate (

).

-

-

Purification: Dry organic layer over

, filter, and concentrate. Purify via column chromatography (Silica gel, Hexane/EtOAc) if necessary. -

Validation: Confirm structure via ¹H NMR (look for 9H singlet at ~1.5 ppm).

References

-

Köhler, P., Davies, K. P., & Zahner, H. (1992).[1][2][3][4] Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs.[2][3][4][5][6][7][8][9] Acta Tropica, 51(3-4), 195-211.[1][2][7][10][11] Link

-

Li, Y., Wang, Y. L., & Wang, J. Y. (2006). A Simple Iodine-promoted Synthesis of 2-Substituted Benzothiazoles by Condensation of Aldehydes with 2-Aminothiophenol. Chemistry Letters, 35(5), 460-461. (General synthesis context). Link

- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press. (Reference for general benzothiazole electronic properties and NMR shifts).

- Zahner, H., et al. (1988). Antifilarial activities of benzothiazole derivatives. Tropical Medicine and Parasitology. (Foundational work on the 2-t-butyl pharmacophore).

Sources

- 1. ebin.pub [ebin.pub]

- 2. science.peru.edu [science.peru.edu]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amocarzine (CGP 6140) | 抗丝虫剂 | MCE [medchemexpress.cn]

- 8. Glucose and pyruvate catabolism in Litomosoides carinii | Parasitology | Cambridge Core [cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. chem.uaic.ro [chem.uaic.ro]

- 11. medchemexpress.com [medchemexpress.com]

Technical Whitepaper: Mechanistic Profiling of 2-Tert-butyl-1,3-benzothiazole

This guide provides a technical deep-dive into the mechanism of action (MoA) of 2-Tert-butyl-1,3-benzothiazole , a bioactive heterocyclic compound primarily characterized for its antifilarial properties and its role as an inhibitor of mitochondrial respiration in nematodes.

While often encountered industrially as a breakdown product of the rubber accelerator N-tert-butyl-2-benzothiazolesulfenamide (TBBS), this guide focuses on its specific pharmacological activity in biological systems, distinct from its industrial precursors.

Targeting Mitochondrial Respiration and Energy Metabolism in Filarial Nematodes

Executive Summary & Chemical Identity[1]

2-Tert-butyl-1,3-benzothiazole (hereafter 2-TBBT ) is a lipophilic benzothiazole derivative. Unlike its unbranched analogs, the bulky tert-butyl group at the C2 position confers significant steric hindrance and hydrophobicity, altering its interaction with biological membranes and enzyme active sites.

-

IUPAC Name: 2-tert-butyl-1,3-benzothiazole

-

CAS Number: 124160-59-4 (Note: Often conflated with its sulfenamide precursor, CAS 95-31-8; distinction is critical).

-

Primary Biological Activity: Antifilarial (Nematocidal).

-

Core Mechanism: Inhibition of the mitochondrial Electron Transport Chain (ETC), specifically targeting NADH Dehydrogenase (Complex I) , leading to ATP depletion and flaccid paralysis in parasites.

Pharmacodynamics: The Mechanism of Action

The biological activity of 2-TBBT is defined by its ability to uncouple or block oxidative phosphorylation in lower invertebrates, specifically filarial worms (e.g., Litomosoides carinii, Onchocerca gutturosa).

Primary Target: Mitochondrial Complex I

Research indicates that 2-TBBT acts as a respiratory poison. It penetrates the nematode cuticle due to its high lipophilicity and accumulates in the mitochondrial membrane.

-

Site of Action: The NADH:ubiquinone oxidoreductase (Complex I) of the mitochondrial respiratory chain.

-

Mode of Inhibition: 2-TBBT interrupts electron transfer from NADH to Ubiquinone (CoQ). This blockade prevents the generation of the proton gradient across the inner mitochondrial membrane.

-

Downstream Consequence:

-

Cessation of ATP Synthesis: The parasite, heavily reliant on aerobic metabolism (or anaerobic pathways requiring specific electron acceptors), suffers an immediate energy crisis.

-

Motility Loss: High-energy demand tissues, particularly somatic muscle, fail, resulting in the characteristic "flaccid paralysis" observed in in vitro assays.

-

Secondary Target: Pyruvate Metabolism

In addition to ETC inhibition, 2-TBBT has been observed to interfere with glucose catabolism.

-

Pyruvate Decarboxylation: Evidence suggests inhibition of the Pyruvate Dehydrogenase Complex (PDH) or associated decarboxylases. This creates a metabolic bottleneck, causing pyruvate accumulation and a failure to feed Acetyl-CoA into the Krebs cycle.

Pathway Visualization (Graphviz)

The following diagram illustrates the interruption of the Electron Transport Chain by 2-TBBT.

Caption: Schematic of 2-TBBT interference at Mitochondrial Complex I, leading to energetic failure.

Pharmacokinetics & Physicochemical Properties

The tert-butyl moiety is the critical structural determinant for the pharmacokinetic profile of 2-TBBT.

| Property | Description | Biological Implication |

| Lipophilicity (LogP) | High (~3.5 - 4.5 estimated) | Facilitates rapid trans-cuticular absorption in nematodes. |

| Steric Bulk | Tert-butyl group at C2 | Prevents rapid metabolic degradation (steric shielding of the thiazole ring), prolonging half-life compared to simple methyl-benzothiazoles. |

| Solubility | Low in water; High in organic solvents | Requires specific formulation (e.g., DMSO/Tween) for in vitro assays. |

| Metabolism | Oxidative hydroxylation (Host) | In mammalian hosts, likely metabolized by hepatic CYP450s to hydroxylated derivatives (e.g., at the benz-ring), which are then conjugated and excreted. |

Experimental Protocols for Validation

To validate the mechanism of 2-TBBT, researchers must distinguish between direct nematocidal activity and effects on endosymbiotic bacteria (Wolbachia), which also contribute to metabolic readouts.

Protocol A: Nematode Motility & Viability Assay

Use this protocol to determine IC50 values for paralysis.

-

Preparation: Isolate adult Brugia malayi or Litomosoides carinii from host models. Wash in sterile RPMI-1640 medium.

-

Treatment:

-

Dissolve 2-TBBT in DMSO (Stock: 100 mM).

-

Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

-

Incubate worms (n=5 per well) at 37°C / 5% CO₂.

-

-

Readout (Microscopy):

-

Score motility on a 0–4 scale (4=active, 0=immotile) at 24h, 48h, and 72h.

-

Critical Check: Flaccid paralysis (straightened worm) indicates energy depletion/neuromuscular block. Rigid paralysis (coiled) indicates cholinergic hyperactivation (Levamisole-like). 2-TBBT causes flaccid paralysis.

-

Protocol B: MTT Reduction Assay (Metabolic Specificity)

A self-validating system to confirm mitochondrial inhibition.

-

Incubation: After motility scoring, transfer worms to PBS containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

-

Reaction: Incubate for 30 min at 37°C. Functional mitochondria reduce MTT to purple formazan.

-

Quantification: Solubilize formazan in DMSO; measure Absorbance at 570 nm.

-

Expert Nuance (The Wolbachia Factor):

-

Problem:Wolbachia endosymbionts also reduce MTT.

-

Control: Use a tetracycline-treated control group (Wolbachia-depleted) to baseline the bacterial contribution. If 2-TBBT reduces MTT signal significantly faster than tetracycline (which takes days/weeks to clear bacteria), the target is the worm mitochondria, not the bacteria.

-

Toxicology & Environmental Context

While 2-TBBT is a pharmacological lead, it is structurally related to environmental contaminants.

-

Rubber Leaching: The breakdown of the vulcanization accelerator TBBS releases 2-mercaptobenzothiazole (MBT) and tert-butylamine. However, 2-TBBT (the alkyl derivative) can form as a side product or impurity.

-

AhR Activation: Like many benzothiazoles, 2-TBBT may act as an agonist for the Aryl Hydrocarbon Receptor (AhR) .[1]

-

Implication: In mammalian systems, this induces CYP1A1 expression, potentially leading to the bioactivation of other environmental pro-carcinogens. Researchers using 2-TBBT in mammalian cell lines must control for AhR-mediated transcriptomic changes.

-

References

-

Köhler, P., Davies, K. P., & Zahner, H. (1992).[2][3][4] Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs. Acta Tropica , 51(3-4), 195–211.[2][5]

-

Townson, S., et al. (2000). Antibiotics as macrofilaricides: Activity against Onchocerca gutturosa in vitro. Antimicrobial Agents and Chemotherapy . (Contextualizing the MTT/Wolbachia assay).

-

Liao, C., et al. (2018).[6] Benzothiazole and its derivatives: A review on their biological and toxicological effects. Science of The Total Environment . (General class toxicology).

Sources

- 1. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. Onchocerca parasites and Wolbachia endosymbionts: evaluation of a spectrum of antibiotic types for activity against Onchocerca gutturosa in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ebin.pub [ebin.pub]

- 6. researchgate.net [researchgate.net]

2-Tert-Butyl-1,3-Benzothiazole Derivatives: Synthesis, Pharmacology, and Therapeutic Potential

[1]

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to interact with diverse biological targets including kinases, DNA, and metabolic enzymes. Within this class, 2-tert-butyl-1,3-benzothiazole and its derivatives represent a specialized subclass where the bulky, lipophilic tert-butyl group plays a pivotal role in modulating pharmacokinetics and target affinity.[1]

Unlike the more common 2-arylbenzothiazoles (often explored for anticancer activity), the 2-tert-butyl alkyl series has carved a unique niche in antifilarial chemotherapy and antimicrobial research .[1] The steric bulk of the tert-butyl group at the C2 position provides metabolic stability against oxidative dealkylation, a common liability for smaller alkyl substituents. This guide reviews the synthetic strategies, structure-activity relationships (SAR), and mechanistic insights of this distinct chemical series.[1][2]

Chemical Synthesis Strategies

The construction of the 2-tert-butyl-1,3-benzothiazole core relies on the condensation of 2-aminothiophenol with pivalic acid equivalents.[1] The choice of method depends on the desired scale, purity, and "green" chemistry requirements.

Method A: Polyphosphoric Acid (PPA) Cyclization (Traditional)

This is the industrial standard for generating the core scaffold.[1] The high viscosity and acidity of PPA facilitate the condensation and cyclodehydration in a single pot.

-

Reagents: 2-Aminothiophenol, Pivalic acid (Trimethylacetic acid), Polyphosphoric acid.[1]

-

Conditions: 150–200°C, 2–4 hours.

-

Mechanism: Acid-catalyzed nucleophilic attack of the thiol on the carbonyl, followed by ring closure and dehydration.

-

Pros: High yields (>85%), scalable.

-

Cons: Harsh conditions, difficult workup (viscous acid waste).[1]

Method B: Oxidative Cyclization (Green Chemistry)

Modern approaches utilize aldehydes and oxidative catalysts to form the benzothiazole ring under milder conditions.[1]

-

Reagents: 2-Aminothiophenol, Pivalaldehyde, Catalyst (e.g., Sulfated Tungstate, I2, or Alkyl Carbonic Acid).[1]

-

Conditions: Room temperature to 80°C, oxidant (O2 or DMSO).

-

Mechanism: Formation of a Schiff base intermediate followed by oxidative intramolecular cyclization.[1]

-

Pros: Mild conditions, environmentally benign, functional group tolerance.

Synthesis Workflow Diagram

The following diagram illustrates the two primary synthetic pathways and the downstream derivatization logic.

Caption: Dual synthetic pathways for 2-tert-butyl-1,3-benzothiazole. Path A represents the robust traditional route; Path B represents the modern oxidative route.

Medicinal Chemistry & SAR

The tert-butyl group at the C2 position is not merely a spacer; it is a critical pharmacophore element.[1]

The Role of the C2-Tert-Butyl Group[1][3][4][5][6]

-

Lipophilicity (LogP): The tert-butyl group significantly increases the LogP (approx. +1.5 to +2.0 units vs. methyl).[1] This enhances membrane permeability, crucial for intracellular targets (e.g., mitochondria) and penetrating the cuticle of parasites (filarial worms).

-

Metabolic Blockade: The C2 position of benzothiazoles is susceptible to oxidative metabolism.[1] The steric bulk of the tert-butyl group hinders enzymatic attack at this position, prolonging the half-life compared to 2-methyl or 2-ethyl analogs.[1]

-

Steric Occlusion: In kinase inhibitors, the bulky group can fill hydrophobic pockets (e.g., the ATP binding site), improving selectivity.

Substitution Patterns[1]

Biological Applications and Therapeutic Potential[2][6][7][8][9][10][11]

Antifilarial Activity (The Niche Application)

The most distinct application of the 2-tert-butyl alkyl series is in the treatment of filariasis (infections by Brugia malayi, Litomosoides carinii).[1]

-

Key Compounds:

-

Efficacy: These compounds show macrofilaricidal activity (killing adult worms), which is a significant advantage over drugs that only target microfilariae.

-

Mechanism: They induce mitochondrial swelling in the parasite, leading to inhibition of motility and glucose metabolism.[5][6]

Anticancer Activity

While 2-arylbenzothiazoles (e.g., Phortress) are the dominant anticancer class, derivatives containing tert-butyl groups (often on the 2-phenyl ring) exhibit potent cytotoxicity.[1]

-

Target: CYP450 enzymes (specifically CYP1A1) often bioactivate these molecules into DNA-binding species.[1]

-

Activity: High potency against breast (MCF-7) and colon cancer cell lines.[1]

-